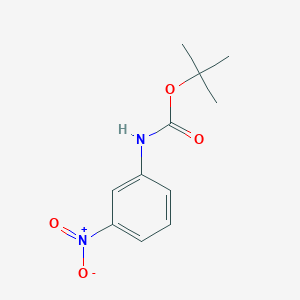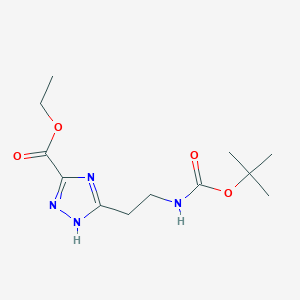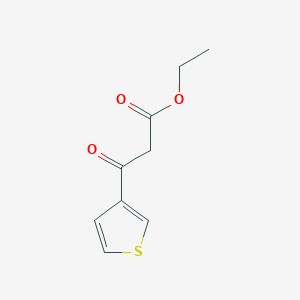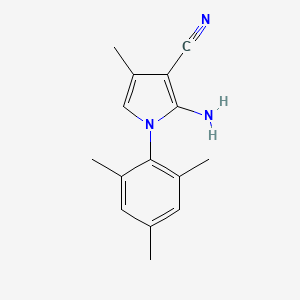![molecular formula C16H14O4 B1313241 Methyl-3-[(3-Formylphenoxy)methyl]benzoat CAS No. 148254-63-1](/img/structure/B1313241.png)
Methyl-3-[(3-Formylphenoxy)methyl]benzoat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemische Bausteine
“Methyl-3-[(3-Formylphenoxy)methyl]benzoat” wird unter chemischen Bausteinen kategorisiert . Chemische Bausteine sind grundlegende Chemikalien, die bei der Synthese komplexerer Moleküle verwendet werden. Sie sind in verschiedenen Bereichen der Forschung und industriellen Anwendungen unerlässlich, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften.
Biologische Forschung
Diese Verbindung wird in der biologischen Forschung verwendet . Es könnte bei der Synthese von bioaktiven Molekülen oder als Reagenz in biologischen Assays verwendet werden. Die spezifischen Anwendungen in der biologischen Forschung sind jedoch in den verfügbaren Ressourcen nicht näher beschrieben.
Insektizid
Während es nicht direkt mit “this compound” verwandt ist, wurde seine verwandte Verbindung “Methylbenzoat” als umweltfreundliches Insektizid untersucht . Methylbenzoat ist gegen eine Reihe verschiedener landwirtschaftlicher, gelagerter Produkte und städtischer Insektenschädlinge wirksam . Es ist möglich, dass “this compound” ähnliche Eigenschaften aufweist, aber weitere Forschung wäre erforderlich, um dies zu bestätigen.
Chromatographie und Massenspektrometrie
“this compound” könnte möglicherweise in der Chromatographie und Massenspektrometrie verwendet werden . Dies sind analytische Techniken, die zum Trennen, Identifizieren und Quantifizieren von Komponenten in einer Mischung verwendet werden. Die Verbindung könnte in diesen Analysen als Standard oder als Tracer dienen.
Biochemische Analyse
Biochemical Properties
Methyl 3-[(3-formylphenoxy)methyl]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The aldehyde group in Methyl 3-[(3-formylphenoxy)methyl]benzoate can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function . Additionally, it may interact with enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . These interactions can influence various biochemical pathways and cellular processes.
Cellular Effects
Methyl 3-[(3-formylphenoxy)methyl]benzoate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may alter the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through different pathways . These effects can have significant implications for cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-[(3-formylphenoxy)methyl]benzoate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as proteins and nucleic acids, through its aldehyde group . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, Methyl 3-[(3-formylphenoxy)methyl]benzoate may inhibit enzymes involved in aldehyde metabolism, leading to an accumulation of aldehydes within the cell . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-[(3-formylphenoxy)methyl]benzoate can change over time. The compound’s stability and degradation are important factors to consider. Methyl 3-[(3-formylphenoxy)methyl]benzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of Methyl 3-[(3-formylphenoxy)methyl]benzoate can vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects . As the dosage increases, significant biological effects can be observed, including changes in cellular metabolism, gene expression, and overall physiological function . High doses of Methyl 3-[(3-formylphenoxy)methyl]benzoate may lead to toxic or adverse effects, such as cellular damage or organ dysfunction . These dosage-dependent effects are important for determining the compound’s safety and efficacy in experimental settings.
Metabolic Pathways
Methyl 3-[(3-formylphenoxy)methyl]benzoate is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid . This metabolic conversion can influence the compound’s activity and its effects on cellular processes. Additionally, Methyl 3-[(3-formylphenoxy)methyl]benzoate may interact with other metabolic enzymes, affecting the flux of metabolites through various pathways . Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 3-[(3-formylphenoxy)methyl]benzoate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, Methyl 3-[(3-formylphenoxy)methyl]benzoate may bind to intracellular proteins or be sequestered in specific cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
Methyl 3-[(3-formylphenoxy)methyl]benzoate exhibits specific subcellular localization patterns. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, Methyl 3-[(3-formylphenoxy)methyl]benzoate may be directed to the mitochondria, affecting mitochondrial function and cellular metabolism
Eigenschaften
IUPAC Name |
methyl 3-[(3-formylphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)14-6-2-5-13(8-14)11-20-15-7-3-4-12(9-15)10-17/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCXQJVDANXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)







